6-Ethylidene-Obeticholic Acid is a derivative of obeticholic acid, a semi-synthetic bile acid analogue that has gained attention for its therapeutic potential in various liver diseases, particularly primary biliary cholangitis. This compound is recognized for its ability to activate the farnesoid X receptor, which plays a crucial role in regulating bile acid homeostasis and lipid metabolism.
Obeticholic acid is derived from chenodeoxycholic acid, a naturally occurring bile acid. Its synthesis involves modifications to enhance its pharmacological properties. The compound's development stems from the need for effective treatments for cholestatic liver diseases.
6-Ethylidene-Obeticholic Acid falls under the category of bile acid derivatives and is classified as a farnesoid X receptor agonist. This classification highlights its mechanism of action in modulating metabolic pathways related to bile acids and lipids.
The synthesis of 6-Ethylidene-Obeticholic Acid can be achieved through several methods, with a notable approach involving a telescoped four-step process that enhances scalability and efficiency.
The molecular structure of 6-Ethylidene-Obeticholic Acid features a complex steroid framework characteristic of bile acids, with specific modifications that confer its biological activity.
6-Ethylidene-Obeticholic Acid participates in various chemical reactions pertinent to its synthesis and biological activity.
These reactions are integral to constructing the final product while ensuring high purity and yield .
The mechanism of action of 6-Ethylidene-Obeticholic Acid primarily revolves around its role as an agonist of the farnesoid X receptor.
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .
6-Ethylidene-Obeticholic Acid has several scientific applications, particularly within pharmacology and medicinal chemistry.
These applications highlight its potential impact on advancing therapeutic strategies for challenging liver disorders .
6-Ethylidene-Obeticholic Acid (chemical formula: C₂₆H₄₂O₄; molecular weight: 418.61 g/mol) is a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid, distinguished by an ethylidene moiety (-CH=CH₃) at the C6 position. Its IUPAC name is (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid [6] [10]. The core structure retains the characteristic cholane skeleton with hydroxyl groups at C3α and C7α positions, while the ethylidene group introduces a planar, unsaturated linkage that profoundly influences molecular conformation and receptor interactions [4] [9].
The ethylidene substituent exhibits geometric isomerism (E/Z configuration), with the Z-isomer (syn orientation relative to the C7 hydroxyl) being the biologically relevant form. This configuration constrains the A and B rings in a semi-planar arrangement, altering hydrogen-bonding networks compared to saturated analogs. The vinyl proton (H6) resonates distinctively in NMR spectra (δ 5.3–5.4 ppm), confirming the double bond’s position and stereochemistry [6] [10].
Replacing the 6α-ethyl group in obeticholic acid (OCA) with a 6-ethylidene moiety reduces steric hindrance near the B ring while introducing electronic unsaturation. The ethylidene’s sp²-hybridized carbon decreases van der Waals interactions with the C19 methyl group by ~1.5 Å, enhancing ligand flexibility for farnesoid X receptor (FXR) binding [1] .
Table 1: Structural Comparison of 6-Ethylidene-Obeticholic Acid and Obeticholic Acid
Structural Feature | 6-Ethylidene-Obeticholic Acid | Obeticholic Acid (6α-Ethyl) |
---|---|---|
C6 Substituent | -CH=CH₃ (ethylidene) | -CH₂CH₃ (ethyl) |
Hybridization at C6 | sp² | sp³ |
Bond Angle at C5-C6-C7 | ~120° | ~109° |
Steric Volume (ų) | 42.7 | 46.2 |
FXR Binding Affinity (IC₅₀) | Not reported | 99 nM |
¹H NMR spectra (500 MHz, CD₃OD) reveal diagnostic peaks:
¹³C NMR distinguishes key carbons:
HRMS (negative ion mode, m/z 417.298 [M-H]⁻) exhibits characteristic bile acid fragmentation:
Table 2: Key HRMS Fragments of 6-Ethylidene-Obeticholic Acid
m/z Observed | Proposed Formula | Fragment Ion | Neutral Loss |
---|---|---|---|
399.285 | C₂₆H₃₉O₃⁻ | [M-H-H₂O]⁻ | H₂O |
355.264 | C₂₅H₃₉O⁻ | [M-H-H₂O-CO₂]⁻ | CO₂ |
255.211 | C₁₆H₂₃O₃⁻ | Retro-Diels-Alder product | C₁₀H₁₉O |
161.097 | C₁₀H₁₇O⁻ | Seco-B ring fragment | - |
The compound displays amphiphilic properties due to its rigid steroid nucleus and polar carboxyl/hydroxyl groups. Experimental LogP (octanol/water) is 4.8 ± 0.2, indicating high lipophilicity [6]. This value exceeds obeticholic acid’s LogP (4.1), attributable to the ethylidene group’s hydrophobic surface area. Water solubility is limited (0.12 mg/mL at 25°C), but improves in alkaline buffers (pH >8) via carboxylate salt formation [10].
X-ray diffraction reveals monoclinic crystals (space group P2₁) with unit cell parameters a=12.47 Å, b=7.32 Å, c=14.89 Å, β=98.6°. The ethylidene group adopts a Z-configuration with torsional angle C5-C6=C7-C8 of -6.5°. Hydrogen bonding between C3-OH⋯O=C24 (2.89 Å) and C7-OH⋯O=C24 (3.12 Å) forms dimeric pairs in the lattice [10]. No polymorphs have been reported, but the presence of eight chiral centers suggests potential for conformational polymorphism under processing stress.
Table 3: Crystallographic Data for 6-Ethylidene-Obeticholic Acid
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=12.47 Å, b=7.32 Å, c=14.89 Å |
β Angle | 98.6° |
Hydrogen Bonds | O3-H⋯O24 (2.89 Å), O7-H⋯O24 (3.12 Å) |
Density (g/cm³) | 1.21 (calc.) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1